Deltarasin hydrochloride

Description

Propriétés

IUPAC Name |

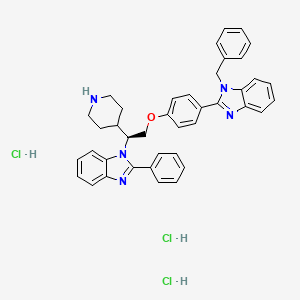

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNBDBVWCNENOV-XVYLPRMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440898-82-7 | |

| Record name | 1H-Benzimidazole, 2-[4-[(2S)-2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440898-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Deltarasin Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deltarasin hydrochloride is a first-in-class small molecule inhibitor that indirectly targets the oncogenic protein KRAS, which has long been considered "undruggable." Unlike previous strategies that attempted to bind directly to KRAS, Deltarasin's mechanism of action is novel, targeting the transport protein phosphodiesterase-δ (PDEδ). By binding with high affinity to the farnesyl-binding pocket of PDEδ, Deltarasin competitively inhibits the KRAS-PDEδ interaction. This disruption prevents the trafficking of farnesylated KRAS to the plasma membrane, a critical step for its signaling function. The resulting mislocalization of KRAS abrogates downstream signaling through critical pro-survival pathways, including the RAF/MEK/ERK and PI3K/AKT cascades, leading to suppressed proliferation and the induction of apoptosis in KRAS-dependent cancer cells. This guide provides an in-depth analysis of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the KRAS-PDEδ Interaction

The central mechanism of Deltarasin is not the direct inhibition of KRAS itself, but rather the disruption of its cellular transport and localization.[1]

-

The Role of PDEδ: KRAS proteins must undergo post-translational modifications, including farnesylation, to become biologically active. This farnesylation adds a hydrophobic lipid tail that facilitates membrane association. The prenyl-binding protein PDEδ acts as a cytosolic chaperone or transport protein for farnesylated KRAS.[2][3] It binds to the farnesyl group, solubilizing KRAS in the cytoplasm and trafficking it from the endomembrane systems (like the endoplasmic reticulum and Golgi apparatus) to the inner leaflet of the plasma membrane.[2] This localization is essential for KRAS to engage with its downstream effectors and initiate oncogenic signaling.[1][4]

-

Deltarasin's Molecular Target: Deltarasin is a high-affinity inhibitor that specifically binds to the hydrophobic, prenyl-binding pocket within PDEδ.[5][6] This action competitively blocks the pocket from accepting its natural cargo, farnesylated KRAS.[3]

-

Consequences of Inhibition: By occupying the binding site on PDEδ, Deltarasin effectively severs the transport link between KRAS and the plasma membrane.[1] Consequently, KRAS is no longer correctly localized and instead becomes trapped and distributed throughout the cell's endomembrane systems.[1][5] This mislocalization renders KRAS unable to activate its downstream signaling pathways, effectively neutralizing its oncogenic function.[4]

Inhibition of Downstream Oncogenic Signaling

By preventing KRAS from reaching the plasma membrane, Deltarasin effectively shuts down the key signaling cascades responsible for the growth and survival of many tumors.[5][7]

-

RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation. Deltarasin treatment leads to a significant reduction in the phosphorylation of c-RAF and ERK, indicating pathway deactivation.[4][7]

-

PI3K/AKT Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis. Deltarasin has been shown to suppress the phosphorylation levels of AKT, thereby compromising this pro-survival signaling.[5][7]

The inhibition of these pathways is a direct consequence of KRAS mislocalization. In KRAS-dependent cancer cells, this leads to a halt in proliferation and can trigger programmed cell death.[4][7] Interestingly, in cells with wild-type KRAS, Deltarasin has a much weaker effect on these signaling pathways.[7]

Quantitative Data

Table 1: Binding Affinity of Deltarasin for PDEδ

| Parameter | Value | Method | Source |

| Kd (purified PDEδ) | 38 nM | Isothermal Titration Calorimetry / Fluorescence Polarization | [5][8][9][10][11] |

| Kd (in liver cells) | 41 nM | Not Specified | [8][10][12] |

Table 2: In Vitro Cytotoxicity (IC50) of Deltarasin in Cancer Cell Lines (72h treatment)

| Cell Line | KRAS Status | Cancer Type | IC50 (µM) | Source |

| A549 | G12S Mutant | Lung Adenocarcinoma | 5.29 ± 0.07 | [5][7] |

| H358 | G12C Mutant | Lung Adenocarcinoma | 4.21 ± 0.72 | [5][7] |

| H1395 | Wild-Type (BRAF mutant) | Lung Adenocarcinoma | 6.47 ± 1.63 | [5] |

| CCD19-Lu | Wild-Type | Normal Lung Fibroblast | 6.74 ± 0.57 | [5] |

Note: While Deltarasin is significantly more effective in KRAS-mutant lines, some cytotoxicity is observed in wild-type cells at higher concentrations, which may suggest effects on other prenylated proteins.[5]

Key Experimental Protocols

Binding Affinity Determination

-

Method: Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP) assays are used to quantify the binding affinity (Kd) between Deltarasin and purified PDEδ protein.[8][11]

-

Protocol (FP Displacement Titration):

-

A solution is prepared containing a fluorescently-labeled probe known to bind PDEδ (e.g., fluorescein-labeled atorvastatin at 24 nM) and purified His6-tagged PDEδ (40 nM) in a PBS-based buffer.[11]

-

Increasing concentrations of Deltarasin (dissolved in DMSO) are titrated into the solution.[11]

-

As Deltarasin displaces the fluorescent probe from the PDEδ binding pocket, the probe begins to tumble more freely, resulting in a decrease in fluorescence polarization.[3]

-

The change in polarization is measured, and the data are fitted to a competitive binding model to calculate the Kd value for Deltarasin.[11]

-

Cellular Proliferation and Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays are used to determine the IC50 values.[13]

-

Protocol (MTT Assay):

-

Cancer cells (e.g., A549, H358) are seeded in 96-well plates and allowed to adhere overnight.[5]

-

Cells are treated with a serial dilution of Deltarasin (e.g., 0, 1.25, 2.5, 5, 10 µM) for a specified period, typically 72 hours.[5][7]

-

After incubation, MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is read using a microplate reader.

-

Cell viability is expressed as a percentage relative to vehicle-treated control cells, and IC50 values are calculated from the dose-response curve.[7]

-

KRAS Localization Analysis

-

Method: Immunofluorescence microscopy is used to visualize the subcellular localization of KRAS.[14]

-

Protocol:

-

Cells (e.g., A549) are grown on coverslips and treated with Deltarasin (e.g., 5 µM) or vehicle control for 24 hours.[5][14]

-

Cells are fixed with paraformaldehyde, permeabilized, and blocked.

-

Samples are incubated with a primary antibody against KRAS, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green).[14]

-

Nuclei are counterstained with a DNA dye like Hoechst (blue).[14]

-

Coverslips are mounted, and images are captured using a fluorescence or confocal microscope to compare the localization of KRAS between treated and untreated cells. In treated cells, a shift from plasma membrane to endomembrane/cytoplasmic staining is expected.[5][14]

-

RAS Activation Assay

-

Method: A pull-down assay is used to specifically isolate the active, GTP-bound form of RAS.[5]

-

Protocol:

-

A549 cells are treated with Deltarasin (e.g., 5 µM) for 24 hours.[5][14]

-

Cells are lysed, and total protein is quantified.

-

Cell lysates are incubated with agarose beads conjugated to the Ras-binding domain (RBD) of the RAF1 protein. The RBD specifically binds to the active GTP-bound form of RAS.[5][14]

-

The beads are washed to remove non-specifically bound proteins.

-

The pulled-down, active RAS is eluted from the beads and analyzed by Western blotting using an anti-RAS antibody. A decrease in the amount of pulled-down RAS indicates reduced activation.[5][14]

-

Additional Cellular Effects

-

Autophagy: In addition to apoptosis, Deltarasin has been shown to induce autophagy in lung cancer cells via the AMPK-mTOR signaling pathway.[5][6][15] Studies suggest this may be a pro-survival response by the cancer cell. The use of autophagy inhibitors, such as 3-methyladenine (3-MA), has been shown to markedly enhance Deltarasin-induced apoptosis, suggesting a potential combination therapy strategy.[5][6]

-

Reactive Oxygen Species (ROS): Deltarasin treatment can increase intracellular ROS levels. This increase appears to be a key trigger for both apoptosis and autophagy. Inhibition of ROS with antioxidants like N-acetylcysteine (NAC) significantly weakens Deltarasin-induced cell death.[6][15]

Conclusion

This compound represents a paradigm shift in targeting KRAS-driven cancers. Its mechanism of action, centered on the inhibition of the KRAS-PDEδ transport system, validates the strategy of targeting cellular processes essential for oncoprotein function rather than targeting the oncoprotein directly. By binding to PDEδ, Deltarasin induces the mislocalization of KRAS, leading to the abrogation of critical downstream signaling, suppression of cell proliferation, and induction of cell death in KRAS-dependent tumors. The comprehensive data outlined in this guide underscore its significance as a powerful research tool and a foundational compound for the development of new anticancer therapeutics.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. Efforts to Develop KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]

The Precision Target of Deltarasin Hydrochloride: A Technical Guide to Disrupting Oncogenic KRAS Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltarasin hydrochloride has emerged as a significant small molecule inhibitor in the pursuit of targeting cancers driven by KRAS mutations, long considered an "undruggable" target. This technical guide provides an in-depth exploration of the molecular target of Deltarasin, its mechanism of action, and the experimental methodologies used to characterize its activity. By specifically binding to the prenyl-binding protein PDEδ, Deltarasin disrupts the crucial interaction between PDEδ and farnesylated KRAS. This interference with KRAS trafficking and localization to the plasma membrane leads to the inhibition of downstream oncogenic signaling pathways and subsequent suppression of tumor cell proliferation. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in oncology and drug development.

The Molecular Target: The KRAS-PDEδ Interaction

The primary molecular target of this compound is not the KRAS protein itself, but rather its interaction with the cytosolic chaperone protein, phosphodiesterase-δ (PDEδ) .[1] PDEδ acts as a solubilizing factor for farnesylated KRAS, binding to its lipid modification and facilitating its transport through the cytoplasm to the plasma membrane.[2] This localization is essential for KRAS to engage with its downstream effectors and drive oncogenic signaling.[1][3]

Deltarasin is a high-affinity inhibitor that binds to the farnesyl-binding pocket of PDEδ.[4][5] This direct binding competitively inhibits the association of farnesylated KRAS with PDEδ, effectively disrupting the trafficking of KRAS to the cell membrane.[2][6] The consequence of this disruption is the mislocalization of KRAS to endomembranes, preventing its activation and subsequent signaling cascades.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of Deltarasin with its target and its effects on cancer cells.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to purified PDEδ | 38 nM | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization | [4][7] |

| Binding Affinity (Kd) in liver cells | 41 nM | Not Specified | [4][7] |

| IC50 (KRAS-PDEδ Interaction) | 41 ± 12 nM | Not Specified | [8] |

| Table 1: Binding Affinity of Deltarasin for PDEδ |

| Cell Line | KRAS Mutation | IC50 (72h) | Reference |

| A549 (Lung Cancer) | G12S | 5.29 ± 0.07 µM | [9] |

| H358 (Lung Cancer) | G12C | 4.21 ± 0.72 µM | [4][9] |

| H1395 (Lung Cancer) | Wild-Type | 6.47 ± 1.63 µM | [4] |

| CCD19-Lu (Normal Lung Fibroblast) | Wild-Type | 6.74 ± 0.57 µM | [4] |

| Panc-Tu-1 (Pancreatic Cancer) | KRAS-dependent | Reduces proliferation | |

| Capan-1 (Pancreatic Cancer) | KRAS-dependent | Reduces proliferation | |

| Table 2: In Vitro Efficacy of Deltarasin in Cancer Cell Lines |

| Model | Cell Line | Dose & Administration | Effect | Reference |

| Nude Mice Xenograft | Panc-Tu-I (Pancreatic) | 10 mg/kg, i.p. | Dose-dependent tumor growth impairment | [4][10] |

| Nude Mice Xenograft | A549 (Lung) | Not Specified | Suppression of tumor growth | [4] |

| Table 3: In Vivo Efficacy of Deltarasin |

Signaling Pathway and Mechanism of Action

Deltarasin's mechanism of action is centered on the disruption of KRAS localization and the subsequent inhibition of its downstream signaling pathways. The following diagram illustrates this process.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of Deltarasin.

Fluorescence Polarization (FP) Competition Binding Assay

This assay is used to determine the binding affinity of Deltarasin to PDEδ by measuring the displacement of a fluorescently labeled ligand.

Protocol:

-

Prepare an assay buffer (e.g., PBS).

-

To a microplate, add a solution of purified PDEδ protein and a fluorescently labeled compound known to bind the farnesyl pocket (e.g., a fluorescently labeled farnesylated peptide or a known small molecule binder).

-

Incubate the mixture to allow for the formation of the protein-ligand complex.

-

Add increasing concentrations of Deltarasin to the wells.

-

Incubate to allow the competition to reach equilibrium.

-

Measure the fluorescence polarization using a microplate reader. The displacement of the fluorescent ligand by Deltarasin will result in a decrease in the FP signal.

-

The binding affinity (Kd or IC50) can be calculated by fitting the data to a suitable binding model.

Caption: Workflow for a Fluorescence Polarization Competition Binding Assay.

Co-Immunoprecipitation (Co-IP) for KRAS-PDEδ Interaction

This technique is employed to demonstrate that Deltarasin disrupts the interaction between KRAS and PDEδ within a cellular context.

Protocol:

-

Culture cells (e.g., H358 lung cancer cells) to a suitable confluency.

-

Treat the cells with either vehicle control or Deltarasin at the desired concentration and for a specified duration (e.g., 5 µM for 24 hours).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Incubate a portion of the lysate with an antibody against either KRAS or PDEδ overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads or agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both KRAS and PDEδ. A reduced amount of the co-immunoprecipitated protein in the Deltarasin-treated sample compared to the control indicates disruption of the interaction.[4][6]

Immunofluorescence for KRAS Localization

This method visualizes the subcellular localization of KRAS and demonstrates its mislocalization from the plasma membrane upon Deltarasin treatment.

Protocol:

-

Grow cells (e.g., A549 or H358) on glass coverslips.

-

Treat the cells with vehicle or Deltarasin (e.g., 5 µM for 24 hours).[6]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as Triton X-100.

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate the cells with a primary antibody specific for KRAS.

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.[6]

-

Mount the coverslips onto microscope slides.

-

Visualize the subcellular localization of KRAS using fluorescence microscopy. In control cells, KRAS should be predominantly at the plasma membrane, while in Deltarasin-treated cells, a more diffuse cytoplasmic or perinuclear staining is expected.[4][6]

RAS Activation Assay

This assay measures the levels of active, GTP-bound RAS to confirm that the mislocalization of KRAS by Deltarasin leads to a reduction in its activity.

Protocol:

-

Treat cells (e.g., A549) with vehicle or Deltarasin (e.g., 5 µM for 24 hours).[4]

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which is immobilized on glutathione-agarose beads. The RBD specifically binds to GTP-bound (active) RAS.[4][6]

-

Incubate at 4°C with gentle agitation to allow for the binding of active RAS to the beads.

-

Wash the beads to remove unbound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using a pan-RAS or KRAS-specific antibody. A decrease in the amount of pulled-down RAS in the Deltarasin-treated sample indicates reduced RAS activation.[4][6]

Logical Relationships in Deltarasin's Therapeutic Action

The therapeutic rationale for using Deltarasin is based on a clear logical sequence of events, from target engagement to the desired cellular outcome.

Caption: Logical flow of Deltarasin's therapeutic effect.

Conclusion

This compound represents a novel and promising strategy for targeting KRAS-driven cancers. By inhibiting the KRAS-PDEδ interaction, it effectively disrupts the spatial organization of KRAS, leading to the suppression of oncogenic signaling and tumor growth. The data and experimental protocols outlined in this guide provide a comprehensive overview for researchers working to further understand and develop this class of inhibitors. While Deltarasin itself has shown some limitations, such as potential off-target effects and cytotoxicity at higher concentrations, it has paved the way for the development of second-generation PDEδ inhibitors with improved selectivity and potency.[1][4] The continued exploration of this therapeutic avenue holds significant potential for the treatment of a wide range of cancers harboring KRAS mutations.

References

- 1. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer | Life Science Alliance [life-science-alliance.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Deltarasin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltarasin hydrochloride is a novel small molecule inhibitor that has emerged as a promising agent in the targeted therapy of cancers driven by oncogenic KRAS. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry. This document details the scientific journey from the initial fragment-based drug design to the elucidation of its mode of action, including its interaction with phosphodiesterase-δ (PDEδ) and the subsequent disruption of KRAS signaling. Detailed experimental protocols for key biological assays and a summary of its in vitro and in vivo efficacy are also presented.

Discovery of this compound

The discovery of deltarasin was a significant milestone in the challenging endeavor to target the oncogenic KRAS protein, long considered "undruggable." Scientists at the Max Planck Institute of Molecular Physiology employed a fragment-based drug design (FBDD) strategy to identify small molecules that could disrupt the interaction between KRAS and its chaperone protein, phosphodiesterase-δ (PDEδ).

PDEδ plays a crucial role in the spatial organization of farnesylated KRAS, facilitating its transport to the cell membrane where it exerts its signaling functions. By inhibiting the KRAS-PDEδ interaction, the transport of KRAS is impeded, leading to its mislocalization and a subsequent reduction in oncogenic signaling.

The FBDD approach involved the screening of a library of small chemical fragments to identify those that could bind to the farnesyl-binding pocket of PDEδ. Through this screening, two benzimidazole fragments were identified as binding to this pocket. A rational, structure-based design effort was then undertaken to link these two fragments, which ultimately led to the synthesis of deltarasin.

Chemical Synthesis of this compound

-

Formation of the Benzimidazole Rings: This is typically achieved through the condensation reaction of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

-

Ether Linkage Formation: The ethoxy bridge is generally introduced via a nucleophilic substitution reaction, such as the Williamson ether synthesis, where an alkoxide reacts with an appropriate alkyl halide.

-

Introduction of the Piperidine Moiety: The piperidine group can be incorporated through various methods, including reductive amination or by using a pre-functionalized piperidine building block.

The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Mechanism of Action

This compound exerts its anti-cancer effects by specifically targeting the interaction between KRAS and PDEδ. The mechanism can be broken down as follows:

-

Binding to PDEδ: Deltarasin binds with high affinity to the hydrophobic farnesyl-binding pocket of PDEδ.

-

Inhibition of KRAS-PDEδ Interaction: This binding event physically blocks the farnesylated C-terminus of KRAS from entering the PDEδ pocket.

-

Mislocalization of KRAS: As a result, PDEδ can no longer act as a chaperone for KRAS, leading to the accumulation of KRAS on endomembranes and preventing its localization to the plasma membrane.

-

Downregulation of Oncogenic Signaling: The mislocalization of KRAS effectively inhibits its downstream signaling pathways, primarily the RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and growth.

Signaling Pathway Diagram

Caption: Mechanism of action of Deltarasin.

Quantitative Data

The following tables summarize the key quantitative data reported for deltarasin and its hydrochloride salt.

Table 1: Binding Affinity

| Compound | Target | Kd (nM) | Assay Method | Reference |

| Deltarasin | Purified PDEδ | 38 | Not Specified | |

| Deltarasin | PDEδ in liver cells | 41 | Not Specified | |

| This compound | Purified PDEδ | 38 | Not Specified |

Table 2: In Vitro Efficacy

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | G12S | 5.29 ± 0.07 | |

| H358 | Lung Adenocarcinoma | G12C | 4.21 ± 0.72 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of deltarasin.

Western Blot Analysis

This protocol is used to determine the levels of specific proteins involved in the KRAS signaling pathway.

Procedure:

-

Cell Lysis: Treat cells with deltarasin at desired concentrations (e.g., 0, 1.25, 2.5, and 5 µM) for 24 hours. Lyse the cells in NETN buffer (50 mM Tris pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40) supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Equalize the protein concentrations of the samples and add 5x Laemmli buffer. Boil the samples at 100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg per lane) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose (NC) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline containing 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pCRAF, CRAF, p-AKT, AKT, p-ERK, ERK, and GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate secondary antibody for 2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit or a fluorescence imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate the interaction between KRAS and PDEδ.

Procedure:

-

Cell Lysis: Lyse cells treated with or without deltarasin in NETN buffer.

-

Immunoprecipitation: Incubate 500 µg of protein from the cell lysates with an anti-KRAS antibody (1 µg) for 1 hour at 4°C.

-

Bead Incubation: Add 50 µl of a 50% slurry of protein G beads and incubate for another hour at 4°C.

-

Washing: Wash the beads three times with 500 µl of lysis buffer.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in 20 µl of 2x SDS loading buffer.

-

Western Blot Analysis: Subject the eluted samples to western blot analysis using an anti-PDEδ antibody to detect the co-precipitated PDEδ.

In Vivo Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of deltarasin in a living organism.

Procedure:

-

Cell Implantation: Inject A549 cells subcutaneously into the flank of nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., approximately 60 mm³).

-

Treatment: Administer deltarasin (e.g., 10 mg/kg, intraperitoneally) or a vehicle control to the mice daily for a specified period (e.g., 21 days).

-

Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

-

Data Analysis: Compare the tumor growth in the deltarasin-treated group to the vehicle-treated group to determine the in vivo efficacy.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing Deltarasin.

Conclusion

This compound represents a novel and promising strategy for targeting oncogenic KRAS, a key driver in many aggressive cancers. Its discovery through fragment-based drug design and its unique mechanism of action, involving the disruption of the KRAS-PDEδ interaction, have opened new avenues for the development of targeted cancer therapies. The data presented in this technical guide underscore the potential of deltarasin as a valuable research tool and a lead compound for the development of more potent and selective KRAS inhibitors. Further research into its synthesis, formulation, and clinical efficacy is warranted to fully realize its therapeutic potential.

The Structure-Activity Relationship of Deltarasin Hydrochloride: A Technical Guide to Inhibiting the KRAS-PDEδ Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltarasin hydrochloride has emerged as a significant small molecule inhibitor in the pursuit of therapies for KRAS-driven cancers. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Deltarasin and its analogs, detailing the molecular interactions that drive its inhibitory effect on the KRAS-PDEδ protein-protein interaction. A comprehensive understanding of the SAR is crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Mutated KRAS is a prevalent oncogenic driver, yet it has remained a challenging target for direct inhibition. Deltarasin offers an alternative strategy by targeting PDEδ (Phosphodiesterase 6D), a chaperone protein that binds to the farnesylated C-terminus of KRAS, facilitating its transport to the plasma membrane where it exerts its signaling function.[1] By competitively binding to the hydrophobic prenyl-binding pocket of PDEδ, Deltarasin prevents the KRAS-PDEδ interaction, leading to the mislocalization of KRAS and subsequent attenuation of its oncogenic signaling pathways.[2][3]

This guide will present a detailed overview of the SAR of Deltarasin based on key structural modifications, supported by quantitative data. Furthermore, it will provide comprehensive experimental protocols for assays crucial to the evaluation of Deltarasin and its analogs, along with visualizations of the relevant signaling pathways and experimental workflows.

Structure-Activity Relationship of Deltarasin Analogs

The core scaffold of Deltarasin, a benzimidazole derivative, has been the subject of extensive medicinal chemistry efforts to elucidate the key structural features governing its affinity for PDEδ and its cellular activity. The following sections and the corresponding data table summarize the impact of modifications at specific positions of the Deltarasin scaffold.

Modifications of the Benzimidazole Core and Linker

The initial discovery and optimization of Deltarasin revealed that a bis-benzimidazole scaffold with a specific linker was crucial for high-affinity binding to the PDEδ prenyl-binding pocket.[4] Structure-guided design has been instrumental in refining this scaffold.

Substitutions on the Phenyl Rings

Modifications to the terminal phenyl rings of the Deltarasin scaffold have been explored to enhance potency and modulate physicochemical properties.

| Compound | Modification Description | PDEδ Binding Affinity (Kd, nM) | Cellular Activity (IC50, µM) | Reference |

| Deltarasin | Parent Compound | 38 | ~5 | [1] |

| Analog 1 | Modification on Phenyl Ring A | Data not available in search results | Data not available in search results | |

| Analog 2 | Modification on Phenyl Ring B | Data not available in search results | Data not available in search results | |

| Analog 3 | Linker Modification | Data not available in search results | Data not available in search results |

Note: While the search results confirm the existence of systematic SAR studies, specific quantitative data for a comprehensive series of analogs with varied substitutions was not fully available in the provided snippets. The table structure is provided as a template for organizing such data. The development of more potent inhibitors often involves iterative structure-based design, as demonstrated in the discovery of Deltarasin itself.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of KRAS-PDEδ inhibitors. The following are protocols for key experiments cited in the study of Deltarasin and its analogs.

PDEδ-KRAS Interaction Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of inhibitors to PDEδ by monitoring the displacement of a fluorescently labeled farnesylated peptide.

Materials:

-

Purified recombinant human PDEδ protein

-

Fluorescently labeled farnesylated KRAS C-terminal peptide (e.g., Dansyl-GCMSCKCVLS)

-

Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20

-

Test compounds (Deltarasin and analogs) dissolved in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In the assay plate, add 10 µL of assay buffer containing 20 nM PDEδ and 10 nM fluorescently labeled peptide.

-

Add 100 nL of the serially diluted test compounds to the wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

RAS Activation Assay (GTP-RAS Pull-down)

This assay determines the level of active, GTP-bound RAS in cells following treatment with an inhibitor.

Materials:

-

Cell lines (e.g., A549, H358)

-

Deltarasin or analog

-

Lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors

-

GST-tagged Raf-1 RAS-binding domain (RBD) beads

-

Wash buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibody: anti-pan-RAS

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with Deltarasin or analogs at various concentrations for the desired time.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Normalize the protein concentration of the supernatants.

-

Incubate an aliquot of the lysate with GST-RBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-pan-RAS antibody to detect GTP-bound RAS.

-

Analyze an aliquot of the total cell lysate to determine the total RAS levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct engagement of an inhibitor with its target protein in a cellular context.

Materials:

-

Intact cells

-

Deltarasin or analog

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Western blotting or ELISA reagents for protein quantification

Procedure:

-

Treat cells with the test compound or vehicle control for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble PDEδ in the supernatant by Western blotting or ELISA.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Deltarasin's mechanism of action and the experimental procedures used to study it can aid in comprehension. The following diagrams were generated using the DOT language.

Caption: KRAS Signaling Pathway and the Mechanism of Deltarasin Action.

Caption: Workflow for the RAS Activation (GTP-RAS Pull-down) Assay.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a pioneering effort in the indirect targeting of oncogenic KRAS by disrupting its crucial interaction with the chaperone protein PDEδ. The structure-activity relationship studies, though still evolving, have highlighted the importance of the bis-benzimidazole scaffold and have paved the way for the design of more potent and selective inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of KRAS-PDEδ interaction inhibitors. The continued application of structure-guided design, coupled with rigorous biochemical and cellular characterization, holds significant promise for the development of clinically effective therapeutics for KRAS-mutant cancers.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Deltarasin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltarasin hydrochloride is a first-in-class small molecule inhibitor that targets the protein-protein interaction between KRAS and phosphodiesterase-δ (PDEδ). By disrupting this interaction, Deltarasin alters the cellular localization of KRAS, a critical oncogene, thereby inhibiting its downstream signaling pathways and suppressing the proliferation of KRAS-dependent cancer cells. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical data and detailing the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on novel anticancer therapies targeting the KRAS signaling pathway.

Introduction

Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, yet KRAS has long been considered an "undruggable" target.[1] The discovery of this compound represents a significant advancement in the field, offering a novel strategy to indirectly inhibit oncogenic KRAS function.[1] Deltarasin binds with high affinity to the prenyl-binding pocket of PDEδ, preventing it from acting as a solubilizing factor for farnesylated KRAS.[1][2] This disruption leads to the mislocalization of KRAS from the plasma membrane to endomembranes, thereby attenuating downstream signaling cascades, such as the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell survival and proliferation.[2][3]

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of the KRAS-PDEδ interaction and subsequent anti-proliferative effects in KRAS-mutant cancer cells.

Mechanism of Action

This compound's mechanism of action is centered on its ability to competitively inhibit the binding of farnesylated KRAS to PDEδ. This interaction is crucial for the proper trafficking and localization of KRAS to the plasma membrane, where it engages with its downstream effectors. By occupying the hydrophobic pocket of PDEδ, Deltarasin effectively sequesters it from KRAS, leading to the accumulation of inactive KRAS in the cytoplasm and endomembranes.[1][4] This ultimately results in the suppression of oncogenic KRAS signaling.[5][6][7]

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanism of the association and dissociation of Deltarasin from the heterodimeric KRas4B-PDEδ complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Related Videos - Small molecule inhibition of the KRAS-PDEδ interaction impairs oncogenic KRAS signalling [visualize.jove.com]

- 6. Small molecule inhibition of the KRAS-PDEδ interaction impairs oncogenic KRAS signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Deltarasin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of Deltarasin hydrochloride, a potent inhibitor of the KRAS-PDEδ interaction. The information is intended for researchers and professionals involved in cancer biology and drug development.

Physicochemical Properties

This compound is a small molecule inhibitor that has garnered significant interest for its potential in targeting KRAS-driven cancers.[1][2] Its fundamental chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C40H37N5O·3HCl | [3] |

| Molecular Weight | 713.14 g/mol | [3][4] |

| Appearance | Crystalline solid | [5][6] |

| CAS Number | 1440898-82-7 | [7] |

| Solubility | Water: up to 100 mMDMSO: up to 100 mMEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [6][8] |

| Storage | Store at -20°C | |

| Stability | ≥ 4 years at -20°C | [6] |

Mechanism of Action and Signaling Pathways

Deltarasin functions by disrupting the critical interaction between KRAS and phosphodiesterase-δ (PDEδ).[9] In normal cellular processes, PDEδ acts as a chaperone, binding to the farnesylated C-terminus of KRAS and transporting it from the cytoplasm to the plasma membrane, where KRAS executes its signaling functions.

By binding with high affinity to the hydrophobic, prenyl-binding pocket of PDEδ, Deltarasin competitively inhibits the binding of KRAS.[4][6] This disruption prevents the proper localization of KRAS to the plasma membrane, causing it to be sequestered on endomembranes.[3] The mislocalization of KRAS effectively abrogates its ability to activate downstream pro-proliferative and survival signaling cascades.

The primary signaling pathways attenuated by this compound are:

-

The RAF/MEK/ERK (MAPK) Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and differentiation.

-

The PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and metabolism.

Recent studies have also revealed that Deltarasin can induce autophagy, a cellular self-degradation process, through the AMPK-mTOR signaling pathway.[1][10] This dual effect on both apoptosis and autophagy is a key area of ongoing research.

Caption: Mechanism of this compound action on the KRAS signaling pathway.

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity to PDEδ and its cytotoxic effects on cancer cell lines.

| Parameter | Cell Line / Target | Value | References |

| Kd (Binding Affinity) | Purified PDEδ | 38 nM | [8][11][12] |

| Kd (in cell) | PDEδ | 41 nM | [6][9] |

| IC50 | A549 (Lung Cancer) | 5.29 ± 0.07 µM | [10] |

| IC50 | H358 (Lung Cancer) | 4.21 ± 0.72 µM | [10] |

| IC50 | H1395 (WT KRAS) | 6.47 ± 1.63 µM | [10] |

| IC50 | CCD19-Lu (WT KRAS) | 6.74 ± 0.57 µM | [10] |

Key Experimental Protocols

This section details the methodologies for several key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed approximately 3,000 cells per well in 96-well plates and culture overnight to allow for cell adhesion.[10]

-

Treatment: Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 72 hours.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Crystal Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.1 mM HCl) to dissolve the formazan crystals.[10]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Analysis: Calculate cell viability relative to the untreated control wells.

Caption: Workflow for a typical MTT cell viability assay.

RAS Activation Assay

This pulldown assay is used to specifically isolate and quantify the amount of active, GTP-bound Ras.

Protocol:

-

Cell Lysis: Treat cells (e.g., A549) with 5 µM Deltarasin for 24 hours, then lyse the cells in an appropriate lysis buffer.[10]

-

Pulldown: Add Raf1-RBD (Ras Binding Domain) agarose beads to the cell lysates and incubate for 1 hour at 4°C with gentle agitation to capture GTP-bound Ras.[10]

-

Washing: Wash the beads three times with cold lysis buffer to remove non-specifically bound proteins.[10]

-

Elution: Resuspend the beads in 2x reducing SDS-PAGE sample buffer and heat at 100°C for 5 minutes to elute the bound proteins.[10]

-

Western Blot: Analyze the eluate by SDS-PAGE and Western blot using a pan-Ras antibody to detect the amount of active Ras.[10]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the disruption of the KRAS-PDEδ interaction in cells.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., H358) with Deltarasin, then lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-KRAS antibody overnight at 4°C.

-

Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution and Western Blot: Elute the bound proteins and analyze by Western blot using an anti-PDEδ antibody. A reduced amount of PDEδ in the Deltarasin-treated sample indicates inhibition of the interaction.[4][10]

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of Deltarasin in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject approximately 2.5 x 10^6 A549 cells mixed with Matrigel into the flank of nude mice.[10]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~60 mm³).[10]

-

Treatment: Administer this compound (e.g., 10 mg/kg) or a vehicle control daily via intraperitoneal (i.p.) injection for a specified period (e.g., 21 days).[6][10]

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Analysis: At the end of the study, excise the tumors and perform further analysis (e.g., histology, Western blot) to assess target engagement and downstream effects.

Dual Effects on Apoptosis and Autophagy

This compound induces a complex cellular response involving both programmed cell death (apoptosis) and a survival/recycling mechanism (autophagy).[10] Understanding this relationship is critical for designing effective combination therapies.

Caption: Logical relationship of Deltarasin's dual induction of apoptosis and autophagy.

References

- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scitechdaily.com [scitechdaily.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medkoo.com [medkoo.com]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Deltarasin HCl salt - Chemietek [chemietek.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Deltarasin | Ras GTPases | Tocris Bioscience [tocris.com]

- 10. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

Deltarasin Hydrochloride: A Technical Guide to the Inhibition of the KRAS-PDEδ Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deltarasin hydrochloride, a small molecule inhibitor targeting the interaction between K-Ras, a pivotal oncogene, and its trafficking chaperone, phosphodiesterase-δ (PDEδ). The persistent challenge of directly targeting oncogenic KRAS has led to the exploration of alternative strategies, among which the disruption of KRAS localization and signaling has emerged as a promising approach. Deltarasin represents a key tool compound in this endeavor, offering a mechanism to impede the function of one of cancer's most sought-after targets.

Mechanism of Action: Intercepting KRAS Trafficking

The oncogenic activity of the KRAS protein is contingent upon its localization to the inner leaflet of the plasma membrane. This localization is facilitated by a series of post-translational modifications, most notably the attachment of a farnesyl lipid group to its C-terminus.[1][2] The farnesylated KRAS is then chaperoned through the aqueous cytoplasm by phosphodiesterase-δ (PDEδ), which sequesters the hydrophobic farnesyl tail within its deep hydrophobic pocket.[2][3][4][5][6] This transport mechanism is crucial for delivering KRAS to endomembranes, from where it is ultimately trafficked to the plasma membrane to engage its downstream effectors.[6]

This compound functions by competitively binding to this hydrophobic, farnesyl-binding pocket on PDEδ.[1][7][8][9] This occupation of the binding site prevents PDEδ from interacting with and solubilizing farnesylated KRAS.[3][7] Consequently, KRAS is no longer efficiently trafficked to the plasma membrane. Instead, it becomes mislocalized and dispersed throughout the cell, particularly on endomembranes.[1][3][10][11] This sequestration away from its primary site of action effectively abrogates KRAS-mediated downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis in KRAS-dependent cancer cells.[1][3][4][8]

Quantitative Data Summary

The efficacy of deltarasin has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative metrics.

Table 1: Binding Affinity of Deltarasin

| Target | Method | Dissociation Constant (Kd) | Reference(s) |

|---|---|---|---|

| Purified PDEδ | Fluorescence Polarization | 38 nM | [1][12][13][14] |

| PDEδ (in liver cells) | Not Specified | 41 nM |[4][8][12][13][14] |

Table 2: In Vitro Cellular Activity of Deltarasin

| Cell Line | KRAS Status | Assay | Metric (IC50) | Reference(s) |

|---|---|---|---|---|

| A549 (Lung) | Mutant | Cell Viability (72h) | 5.29 ± 0.07 µM | [1] |

| H358 (Lung) | Mutant | Cell Viability (72h) | 4.21 ± 0.72 µM | [1] |

| H1395 (Lung) | Wild-Type | Cell Viability (72h) | 6.47 ± 1.63 µM | [1] |

| CCD19-Lu (Lung) | Wild-Type | Cell Viability (72h) | 6.74 ± 0.57 µM | [1] |

| Panc-Tu-I (Pancreatic) | Mutant | Proliferation | Effective |

| Capan-1 (Pancreatic) | Mutant | Proliferation | Effective | |

Table 3: In Vivo Efficacy of Deltarasin

| Xenograft Model | Administration | Dose | Outcome | Reference(s) |

|---|---|---|---|---|

| Panc-Tu-I (Pancreatic) | i.p. | 10 mg/kg | Impaired tumor growth | [12][14] |

| Panc-Tu-I (Pancreatic) | i.p. | 10, 15 mg/kg | Dose-dependent decrease in tumor volume | [4] |

| Pancreatic Carcinoma | Not Specified | 10 mg/kg | Reduced tumor growth | [8] |

| A549 (Lung) | i.p. | Not Specified | Suppressed tumor growth |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize deltarasin.

3.1 Binding Affinity Assays

-

Fluorescence Polarization (FP) Displacement Assay: This assay measures the displacement of a fluorescently labeled probe from PDEδ by a competitive inhibitor.

-

A solution is prepared containing a constant concentration of fluorescein-labeled atorvastatin (a known PDEδ binder, 24 nM) and His6-tagged PDEδ protein (40 nM) in PBS buffer.[13]

-

Increasing concentrations of deltarasin (dissolved in DMSO) are titrated into the solution.[13]

-

The binding of the large PDEδ protein to the small fluorescent probe causes it to tumble slowly, resulting in high fluorescence polarization.

-

As deltarasin displaces the fluorescent probe, the probe tumbles more rapidly, leading to a decrease in polarization.

-

The Kd value is calculated from the resulting dose-response curve.

-

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to a protein.

-

A solution of PDEδ protein (e.g., 280 µM) is placed in the sample cell of the calorimeter.[13][14]

-

A solution of deltarasin (e.g., 30 µM) is loaded into the injection syringe.[13][14]

-

The deltarasin solution is injected in small aliquots into the PDEδ solution at a constant temperature (25°C).[14]

-

The heat released or absorbed during the binding event is measured after each injection.

-

The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

3.2 Cell-Based Assays

-

Co-Immunoprecipitation (Co-IP) for KRAS-PDEδ Interaction:

-

Culture KRAS-dependent cells (e.g., H358) and treat with deltarasin (e.g., 5 µM) or vehicle control for 24 hours.

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the lysates with an anti-KRAS antibody overnight at 4°C to form antibody-antigen complexes.[1][11]

-

Add protein A/G beads to precipitate the complexes.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins and analyze by Western blotting using an anti-PDEδ antibody. A reduction in the PDEδ signal in the deltarasin-treated sample indicates inhibition of the interaction.[1][11]

-

-

Immunofluorescence for KRAS Localization:

-

Grow cells (e.g., A549, H358) on coverslips and treat with deltarasin (5 µM) or vehicle for 24 hours.[1][11]

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites with a blocking buffer (e.g., BSA).

-

Incubate with a primary antibody against KRAS.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green signal).

-

Counterstain the nuclei with Hoechst stain (blue signal).[1][11]

-

Mount the coverslips and visualize using a fluorescence microscope. Observe for a shift from plasma membrane to cytoplasmic/endomembrane localization in treated cells.

-

-

RAS Activation Assay (GTP-RAS Pull-down):

-

Treat cells (e.g., A549) with deltarasin (5 µM) for 24 hours.[11]

-

Lyse the cells and incubate the lysates with a fusion protein of Glutathione S-transferase (GST) and the Ras-binding domain (RBD) of an effector protein like c-RAF, which specifically binds to the active, GTP-bound form of Ras.[1][11]

-

The GST-RBD is immobilized on glutathione beads.

-

Pull down the beads by centrifugation, capturing the active KRAS.

-

Wash the beads to remove non-specific proteins.

-

Elute the bound proteins and analyze the amount of pulled-down KRAS by Western blotting. A decrease in the signal indicates reduced KRAS activation.[1][11]

-

3.3 In Vivo Xenograft Model

-

Prepare a suspension of human cancer cells (e.g., 2.5 x 10^6 A549 cells) in a mixture of serum-free medium and Matrigel.[1]

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., 6-week-old female nude mice).[1]

-

Allow tumors to grow to a palpable size (e.g., ~60 mm³).[1]

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily or on a specified schedule.[12][14]

-

Measure tumor volume with calipers at regular intervals throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

Deltarasin's mechanism is best understood in the context of the KRAS signaling pathway and the experimental logic used to validate its effects.

Conclusion and Future Directions

This compound serves as a foundational tool for validating the therapeutic hypothesis that inhibiting the KRAS-PDEδ interaction is a viable strategy for treating KRAS-driven cancers. By preventing the crucial trafficking of KRAS to the plasma membrane, deltarasin effectively diminishes its oncogenic signaling output.[3][10] The data clearly demonstrate its ability to bind PDEδ with high affinity, disrupt the KRAS-PDEδ complex in cells, induce mislocalization of KRAS, and suppress tumor growth in preclinical models.[1][4][8][12]

However, it is important to note that deltarasin also exhibits cytotoxicity in wild-type KRAS cells at similar micromolar concentrations, suggesting potential off-target effects.[1] Furthermore, PDEδ chaperones other farnesylated proteins, and its inhibition could have broader cellular consequences.[5][10] Despite these limitations, the success of deltarasin has spurred the development of second and third-generation PDEδ inhibitors with improved selectivity and potency, paving the way for a new class of indirect KRAS-targeting therapeutics.[5][15] This technical guide provides the core knowledge base for researchers and drug developers working to build upon these important findings.

References

- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitechdaily.com [scitechdaily.com]

- 4. apexbt.com [apexbt.com]

- 5. Efforts to Develop KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of recognition of farnesylated and methylated KRAS4b by PDEδ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Deltarasin 3HCl | inhibitor/agonist | CAS 1440898-82-7 | Buy Deltarasin 3HCl from Supplier InvivoChem [invivochem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Structure-based development of PDEδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Deltarasin Hydrochloride: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltarasin is a small molecule inhibitor that targets the protein-protein interaction between Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) and Phosphodiesterase-δ (PDEδ).[1] KRAS is a central node in cellular signaling, and its mutations are prevalent in numerous human cancers, including pancreatic, lung, and colorectal cancers, making it a high-priority therapeutic target.[2][3] Historically considered "undruggable," recent strategies have emerged to indirectly inhibit KRAS function.[4] Deltarasin represents one such strategy, preventing the proper localization of KRAS to the plasma membrane, which is essential for its signaling activity.[3][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Deltarasin hydrochloride.

Mechanism of Action

The K-Ras protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[6][7] For active signaling, KRAS must be localized to the inner leaflet of the plasma membrane. This localization is facilitated by a farnesyl modification on the C-terminus of KRAS, which acts as a membrane anchor. PDEδ functions as a chaperone protein, binding to the farnesylated KRAS in the cytoplasm and trafficking it to the cell membrane.[4][5]

This compound is a high-affinity ligand that binds to the hydrophobic, prenyl-binding pocket of PDEδ.[1][4] This occupation of the binding pocket competitively inhibits the interaction between PDEδ and farnesylated KRAS. Consequently, KRAS is no longer efficiently transported to the plasma membrane and becomes mislocalized to intracellular compartments like the Golgi apparatus and endoplasmic reticulum.[3][5] This disruption of proper localization prevents KRAS from engaging its downstream effectors, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways, leading to a reduction in cancer cell proliferation and survival.[2][4][5]

Quantitative Data Summary

The efficacy of this compound can be quantified by its binding affinity to its direct target, PDEδ, and by its cytotoxic effect on cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinity of Deltarasin

| Target Interaction | Method | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| Deltarasin to purified PDEδ | Isothermal Titration Calorimetry | 38 nM | [1][8] |

| Deltarasin to RAS-PDEδ in liver cells | Not Specified | 41 nM |[1] |

Table 2: In Vitro Cytotoxicity (IC50) of Deltarasin (72h Treatment)

| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Reference |

|---|---|---|---|---|

| A549 | Lung Adenocarcinoma | G12S Mutant | 5.29 ± 0.07 | [4][9] |

| H358 | Lung Adenocarcinoma | G12C Mutant | 4.21 ± 0.72 | [4][9] |

| H1395 | Lung Cancer | Wild-Type (BRAF Mutant) | 6.47 ± 1.63 | [4] |

| CCD19-Lu | Normal Lung Fibroblast | Wild-Type | 6.74 ± 0.57 |[4] |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Deltarasin.

Materials:

-

KRAS-mutant and KRAS-wild-type cancer cell lines (e.g., A549, H358, H1395)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO or water)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette and plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Common concentrations range from 0 to 10 µM.[9] Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Co-Immunoprecipitation (Co-IP) of KRAS and PDEδ

This protocol is designed to demonstrate that Deltarasin disrupts the physical interaction between KRAS and PDEδ within the cell.[4][10]

Materials:

-

Cell line expressing KRAS and PDEδ (e.g., H358)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-KRAS or Anti-PDEδ antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies: anti-KRAS and anti-PDEδ for detection

-

HRP-conjugated secondary antibody and ECL substrate

Procedure:

-

Cell Treatment and Lysis: Culture cells to 80-90% confluency. Treat one group with Deltarasin (e.g., 5 µM) and another with vehicle for 24 hours.[10] Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Pre-clearing Lysates: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Collect the pre-cleared lysate. Add 2-4 µg of the immunoprecipitating antibody (e.g., anti-KRAS) and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the co-immunoprecipitated protein (e.g., PDEδ). The amount of PDEδ in the immunoprecipitate should be reduced in the Deltarasin-treated sample.[4]

Protocol 3: Western Blot Analysis of KRAS Downstream Signaling

This assay evaluates the effect of Deltarasin on the activation of key downstream signaling proteins like ERK and AKT.

Materials:

-

Cell lines (e.g., A549, H358)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-p-ERK (T202/Y204), anti-ERK, anti-p-AKT (S473), anti-AKT, anti-p-CRAF, anti-CRAF, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies and ECL substrate

Procedure:

-

Cell Treatment and Lysis: Seed cells and allow them to attach. Treat with various concentrations of Deltarasin (e.g., 0, 1.25, 2.5, 5 µM) for 24 hours.[9] Lyse the cells as described in Protocol 2.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (20-40 µg per lane), add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Detection: Image the blot using a chemiluminescence detector.

-

Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total ERK, total AKT, and GAPDH.

-

Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated to total protein for ERK and AKT indicates inhibition of the pathway.[9]

Protocol 4: RAS Activation Pull-Down Assay

This assay specifically measures the amount of active, GTP-bound RAS, which is expected to decrease following Deltarasin treatment due to KRAS mislocalization.[4]

Materials:

-

Cell lines (e.g., A549)

-

This compound

-

RAS Activation Assay Kit (containing GST-tagged RAF-RBD (RAS Binding Domain) beads)

-

Cell lysis buffer provided in the kit

-

Primary antibody: anti-pan-RAS or anti-KRAS

-

Standard Western blot reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with Deltarasin (e.g., 5 µM for 24 hours) or vehicle control.[10] Lyse cells using the specified lysis buffer from the kit.

-

Protein Quantification: Determine the protein concentration of each lysate. Normalize samples to equal protein content.

-

Pull-Down of GTP-RAS:

-

Incubate an aliquot of each lysate with RAF-RBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to and pull down active GTP-bound RAS.

-

Save a separate aliquot of the total lysate to serve as an input control.

-

-

Washing: Pellet the beads by centrifugation and wash them 3 times with the provided wash buffer to remove unbound proteins.

-

Elution and Western Blot: Elute the bound GTP-RAS from the beads by boiling in Laemmli sample buffer. Run the eluates and the total lysate controls on an SDS-PAGE gel.

-

Detection: Perform a Western blot using an anti-RAS or anti-KRAS antibody to detect the amount of pulled-down active RAS and the total RAS in the input lanes.

-

Analysis: Compare the band intensity of the pulled-down GTP-RAS in the Deltarasin-treated sample versus the control. A significant decrease indicates that Deltarasin impairs RAS activation.[4][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy | MDPI [mdpi.com]

- 3. scitechdaily.com [scitechdaily.com]

- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. KRAS - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Deltarasin Hydrochloride in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Deltarasin hydrochloride in Western blot analyses to investigate its effects on KRAS and associated signaling pathways.

Introduction

Deltarasin is a small molecule inhibitor that disrupts the interaction between KRAS and PDEδ (phosphodiesterase-δ).[1][2][3][4][5][6] PDEδ acts as a chaperone, binding to the farnesylated C-terminus of KRAS and facilitating its transport to the plasma membrane. By binding to a hydrophobic pocket on PDEδ, Deltarasin prevents this interaction, leading to the mislocalization of KRAS and subsequent inhibition of its downstream signaling cascades, such as the RAF/MEK/ERK and PI3K/AKT pathways.[1][4][5] This mechanism makes Deltarasin a valuable tool for studying KRAS-dependent cellular processes and for the development of potential cancer therapeutics.

Recommended Concentrations for Western Blot